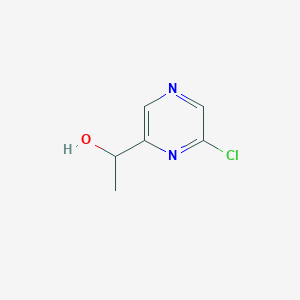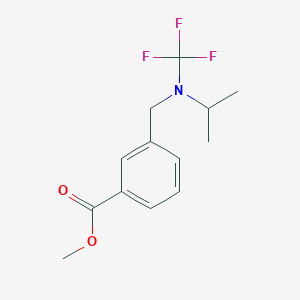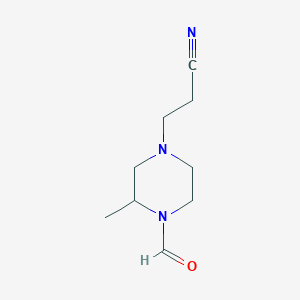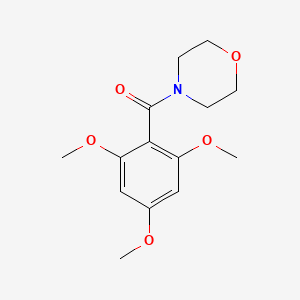
N-(2,4,6-Trimethoxybenzoyl)-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,6-Trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . This compound is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 6 positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2,4,6-Trimethoxybenzoyl)morpholine typically involves the reaction of 2,4,6-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,6-Trimethoxybenzoyl chloride+Morpholine→4-(2,4,6-Trimethoxybenzoyl)morpholine+HCl
Analyse Chemischer Reaktionen
4-(2,4,6-Trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl group. Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: The methoxy groups can be involved in oxidation and reduction reactions, although these are less common.
Wissenschaftliche Forschungsanwendungen
4-(2,4,6-Trimethoxybenzoyl)morpholine is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2,4,6-Trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
4-(2,4,6-Trimethoxybenzoyl)morpholine can be compared with other similar compounds such as 4-(3,4,5-Trimethoxybenzoyl)morpholine. The primary difference lies in the position of the methoxy groups on the benzoyl ring. This difference can lead to variations in chemical reactivity and biological activity .
Similar Compounds
- 4-(3,4,5-Trimethoxybenzoyl)morpholine
- 4-(2,4,5-Trimethoxybenzoyl)morpholine
Eigenschaften
CAS-Nummer |
64038-97-7 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
morpholin-4-yl-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-10-8-11(18-2)13(12(9-10)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KPGSRYVVMDJMBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


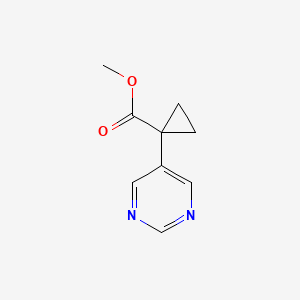

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)

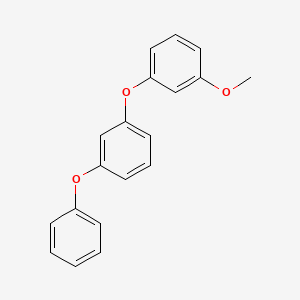
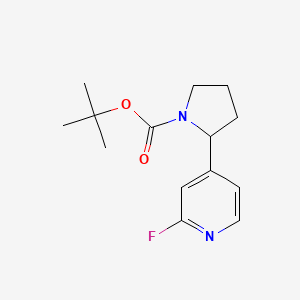
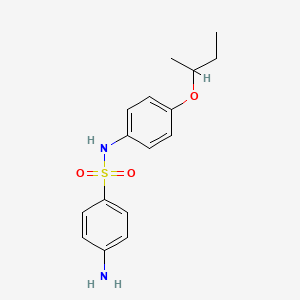

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

